molecular formula C19H30O8S B13800678 [(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate

[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate

Cat. No.: B13800678
M. Wt: 418.5 g/mol
InChI Key: REPDTBPBSNSDHH-WRQOLXDDSA-N
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Description

[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[45]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] methanesulfonate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the methanesulfonate group. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spirocyclic compounds.

Scientific Research Applications

[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] methanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] sulfate
  • **[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] phosphate

Uniqueness

The uniqueness of [(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1’-cyclohexane]-6-yl] methanesulfonate lies in its specific spirocyclic structure and the presence of the methanesulfonate group, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H30O8S

Molecular Weight

418.5 g/mol

IUPAC Name

[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate

InChI

InChI=1S/C19H30O8S/c1-28(20,21)27-15-14(13-12-22-18(24-13)8-4-2-5-9-18)23-17-16(15)25-19(26-17)10-6-3-7-11-19/h13-17H,2-12H2,1H3/t13-,14-,15-,16-,17-/m1/s1

InChI Key

REPDTBPBSNSDHH-WRQOLXDDSA-N

Isomeric SMILES

CS(=O)(=O)O[C@@H]1[C@H](O[C@H]2[C@@H]1OC3(O2)CCCCC3)[C@H]4COC5(O4)CCCCC5

Canonical SMILES

CS(=O)(=O)OC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5

Origin of Product

United States

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